Physicochemical Differentiation: LogP and Hydrophobicity Profile vs. Linear α-Keto Acids
2-Cyclopropyl-2-oxoacetic acid (Target) exhibits a distinct hydrophobicity profile compared to its simplest analog, pyruvic acid (2-oxopropanoic acid). The target compound has a predicted LogP (XLogP3) of 0.1 . This represents a significant increase in lipophilicity compared to pyruvic acid, which has a LogP of approximately -0.5 [1]. The presence of the cyclopropyl ring contributes to a more balanced partition coefficient, which is often favorable for passive membrane permeability in early-stage drug discovery compared to highly polar, lower molecular weight α-keto acids.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Pyruvic acid (2-oxopropanoic acid) predicted LogP ≈ -0.5 |
| Quantified Difference | ΔLogP ≈ +0.6 units |
| Conditions | Computational prediction (XLogP3 for target; average predicted values for comparator) |
Why This Matters
The higher LogP of the target compound suggests improved passive membrane permeability potential compared to the more polar pyruvic acid, a critical differentiator for cell-based assays or in vivo studies where cellular uptake is a limiting factor.
- [1] PubChem. Pyruvic Acid (Compound Summary). View Source
